molecular formula C55H74N10O13S B1684175 Ederimotide CAS No. 852243-39-1

Ederimotide

Número de catálogo: B1684175
Número CAS: 852243-39-1
Peso molecular: 1115.3 g/mol
Clave InChI: IBNSYSWDJJQKSY-PJYANRIDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de WT-1 A1 implica la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. El proceso comienza con la unión del aminoácido C-terminal a una resina sólida, seguido de la adición secuencial de aminoácidos protegidos. Cada aminoácido se acopla a la cadena peptídica en crecimiento utilizando reactivos como N,N'-diisopropilcarbodiimida (DIC) e hidroxi-benzotriazol (HOBt). Después del ensamblaje de la cadena peptídica, el péptido se escinde de la resina y se desprotege para obtener el producto final .

Métodos de Producción Industrial

La producción industrial de WT-1 A1 sigue principios similares a la síntesis a escala de laboratorio, pero a una escala mayor. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la reproducibilidad. El uso de cromatografía líquida de alta resolución (HPLC) es esencial para la purificación del péptido, asegurando una alta pureza y calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

WT-1 A1 principalmente experimenta reacciones de formación y escisión de enlaces peptídicos. Estas reacciones son cruciales durante su síntesis y degradación. Además, el compuesto puede participar en reacciones de oxidación y reducción, particularmente involucrando el átomo de azufre en el residuo de metionina .

Reactivos y Condiciones Comunes

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen el péptido deseado WT-1 A1 y sus formas oxidadas o reducidas, dependiendo de las condiciones de reacción .

Aplicaciones Científicas De Investigación

Preclinical Studies

Several preclinical studies have demonstrated the efficacy of Ederimotide against different cancer models:

  • Ehrlich Ascites Carcinoma (EAC) : this compound significantly reduced tumor volume and increased survival rates in EAC models compared to control groups.
  • Dalton's Lymphoma Ascites (DLA) : In DLA models, this compound outperformed standard treatments like 5-fluorouracil, showing superior antitumor effects and improved hematological parameters .

Immunological Applications

This compound has been investigated for its immunomodulatory effects, particularly in enhancing immune responses against tumors:

  • Immune Cell Activation : Studies indicate that this compound can enhance the activation and proliferation of T cells, which play a crucial role in anti-tumor immunity.
  • Cytokine Production : The compound has been shown to increase the production of key cytokines involved in immune responses, further supporting its potential as an immunotherapeutic agent .

Clinical Trials

This compound is currently undergoing various clinical trials to evaluate its safety and efficacy in humans. These trials focus on:

  • Dosage Optimization : Assessing the optimal dosing regimens for maximum therapeutic effect with minimal side effects.
  • Combination Therapies : Investigating the efficacy of this compound when combined with other therapeutic agents to enhance overall treatment outcomes.

Case Studies

Several documented case studies highlight the successful application of this compound in clinical settings:

  • A recent study involving patients with advanced solid tumors showed promising results, with a notable reduction in tumor size and improved patient quality of life following treatment with this compound.
  • Another case study reported significant improvements in immune markers among patients treated with this compound, suggesting enhanced immune system functionality .

Data Summary

The following table summarizes key findings from recent studies on this compound:

Study TypeModel/ConditionKey FindingsReference
PreclinicalEhrlich Ascites CarcinomaSignificant tumor volume reduction
PreclinicalDalton's LymphomaOutperformed 5-fluorouracil
Clinical TrialAdvanced Solid TumorsReduction in tumor size; improved quality of life
Immunological StudyImmune ResponseEnhanced T cell activation; increased cytokine production

Mecanismo De Acción

WT-1 A1 ejerce sus efectos al dirigirse a péptidos específicos derivados del gen 1 del tumor de Wilms (WT1). El compuesto es reconocido por las células T, que luego montan una respuesta inmune contra las células tumorales que expresan WT1. Esta respuesta inmune implica la activación de linfocitos T citotóxicos, que pueden dirigirse específicamente y matar las células cancerosas que expresan WT1 .

Actividad Biológica

Ederimotide, also known as WT-1 A1, is a peptide compound that has garnered attention in the field of cancer research, particularly for its potential applications in targeting pancreatic cancer. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a synthetic peptide derived from the Wilms' tumor 1 (WT1) antigen, which is overexpressed in various cancers, including leukemia and solid tumors. Its mechanism of action involves the stimulation of immune responses against tumor cells expressing the WT1 antigen. This characteristic positions this compound as a promising candidate for immunotherapy.

This compound functions primarily through:

  • Immune Activation : It activates T-cells to recognize and attack cancer cells expressing WT1.
  • Tumor Inhibition : By enhancing the immune response, this compound can inhibit tumor growth and proliferation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Cancer Type Methodology Findings
Pancreatic CancerIn vitro assaysThis compound demonstrated significant cytotoxicity against pancreatic cancer cell lines.
LeukemiaClinical trialsPatients showed improved immune response and reduced tumor burden after treatment with this compound.
Solid TumorsCase studiesCase studies indicated prolonged survival rates in patients treated with this compound compared to standard therapies.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Case Study 1 : A 60-year-old male patient with advanced pancreatic cancer received this compound as part of a clinical trial. The patient exhibited a marked reduction in tumor size after three months of treatment, alongside an increase in WT1-specific T-cell responses.
  • Case Study 2 : In another instance, a cohort of patients with refractory leukemia was treated with this compound. Results showed that 70% of participants achieved partial remission, highlighting the compound's potential as an effective therapeutic agent.

Research Findings

Recent research has underscored the significance of this compound in cancer therapy:

  • Immunogenicity : Studies have shown that this compound can elicit strong immune responses, making it suitable for use in combination with other immunotherapies.
  • Safety Profile : Clinical trials have reported manageable side effects, primarily localized reactions at the injection site, indicating a favorable safety profile for further development.

Propiedades

Número CAS

852243-39-1

Fórmula molecular

C55H74N10O13S

Peso molecular

1115.3 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C55H74N10O13S/c1-31(2)26-43(55(77)78)63-50(72)40(28-35-16-20-37(67)21-17-35)60-51(73)44-12-8-23-64(44)53(75)32(3)58-49(71)41(30-46(57)68)61-52(74)45-13-9-24-65(45)54(76)42(29-33-10-6-5-7-11-33)62-48(70)39(22-25-79-4)59-47(69)38(56)27-34-14-18-36(66)19-15-34/h5-7,10-11,14-21,31-32,38-45,66-67H,8-9,12-13,22-30,56H2,1-4H3,(H2,57,68)(H,58,71)(H,59,69)(H,60,73)(H,61,74)(H,62,70)(H,63,72)(H,77,78)/t32-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1

Clave InChI

IBNSYSWDJJQKSY-PJYANRIDSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCSC)NC(=O)C(CC5=CC=C(C=C5)O)N

SMILES isomérico

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC5=CC=C(C=C5)O)N

SMILES canónico

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCSC)NC(=O)C(CC5=CC=C(C=C5)O)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Secuencia

YMFPNAPYL

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

WT-1 A1;  Tyr-Met-Phe-Pro-agn-Ala-Pro-Tyr-Leu; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ederimotide
Reactant of Route 2
Reactant of Route 2
Ederimotide
Reactant of Route 3
Reactant of Route 3
Ederimotide
Reactant of Route 4
Reactant of Route 4
Ederimotide
Reactant of Route 5
Reactant of Route 5
Ederimotide
Reactant of Route 6
Ederimotide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.